

Catalytic Activation of 4-Bromophenyl Isothiocyanate: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Bromophenyl isothiocyanate

Cat. No.: B158739

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic activation of **4-bromophenyl isothiocyanate**. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The following sections detail two distinct catalytic methodologies: a visible-light photoredox-catalyzed nucleophilic addition and an organocatalyzed tandem aldol-cyclization reaction, showcasing the diverse approaches to activating the isothiocyanate functionality for carbon-carbon and carbon-nitrogen bond formation.

Introduction

4-Bromophenyl isothiocyanate is a valuable reagent in organic synthesis due to the electrophilic nature of the isothiocyanate carbon atom.^[1] Catalytic methods for the activation of this functional group offer significant advantages, including milder reaction conditions, improved efficiency, and the potential for asymmetric synthesis.^[2] These approaches are critical in the development of novel pharmaceuticals and agrochemicals.^[3] This document outlines two distinct and powerful catalytic strategies for the activation of isothiocyanates, providing researchers with the necessary protocols to implement these methods in their own laboratories.

Catalytic Methods and Protocols

Visible-Light Photoredox-Catalyzed Nucleophilic Addition

This method describes the synthesis of an α -amino thioamide through the visible-light-mediated nucleophilic addition of an α -aminoalkyl radical to **4-bromophenyl isothiocyanate**. [4] The reaction is catalyzed by an iridium photoredox catalyst and proceeds under mild conditions.

Entry	Amine	Product	Yield (%)
1	N,N-dimethylaniline	2-(dimethylamino)-N-(4-bromophenyl)-2-phenylacetamide	85
2	N,N-diethylaniline	2-(diethylamino)-N-(4-bromophenyl)-2-phenylacetamide	82
3	N-phenylpiperidine	N-(4-bromophenyl)-2-phenyl-2-(piperidin-1-yl)acetamide	78

General Procedure for the Visible-Light-Mediated Synthesis of α -Amino Thioamides:

- To an oven-dried Schlenk tube, add **4-bromophenyl isothiocyanate** (0.2 mmol, 1.0 equiv.), the corresponding tertiary amine (0.4 mmol, 2.0 equiv.), and the photoredox catalyst, Bis-INVALID-LINK--iridium(III) (FIrpic) (0.004 mmol, 2 mol%).
- The tube is evacuated and backfilled with argon three times.
- Anhydrous and degassed solvent (e.g., acetonitrile, 2.0 mL) is added via syringe.
- The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 24 hours.
- Upon completion, the solvent is removed under reduced pressure.

- The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired α -amino thioamide.[4]

Organocatalytic Enantioselective Tandem Aldol-Cyclization

This protocol details an organocatalytic approach for the activation of an isothiocyanate functionality in a tandem aldol-cyclization reaction. While the specific example utilizes an α -isothiocyanato imide, the principles of activating the isothiocyanate group for intramolecular nucleophilic attack are directly applicable to derivatives of **4-bromophenyl isothiocyanate**. This method provides access to enantiomerically enriched spirobicyclic thiocarbamates.[5]

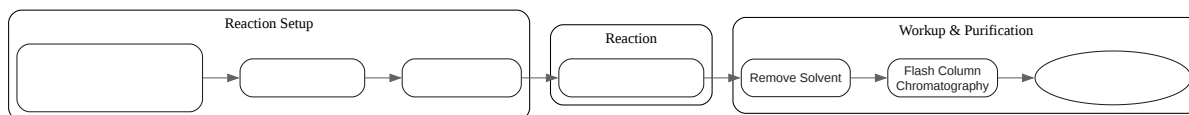
Entry	Activated Carbonyl Compound	Catalyst Loading (mol%)	dr	ee (%)	Yield (%)
1	Isatin	10	78:22	88	90
2	N-Methylisatin	10	75:25	85	88
3	4,4-Dimethyldihydrofuran-2,3-dione	10	92:8	94	91

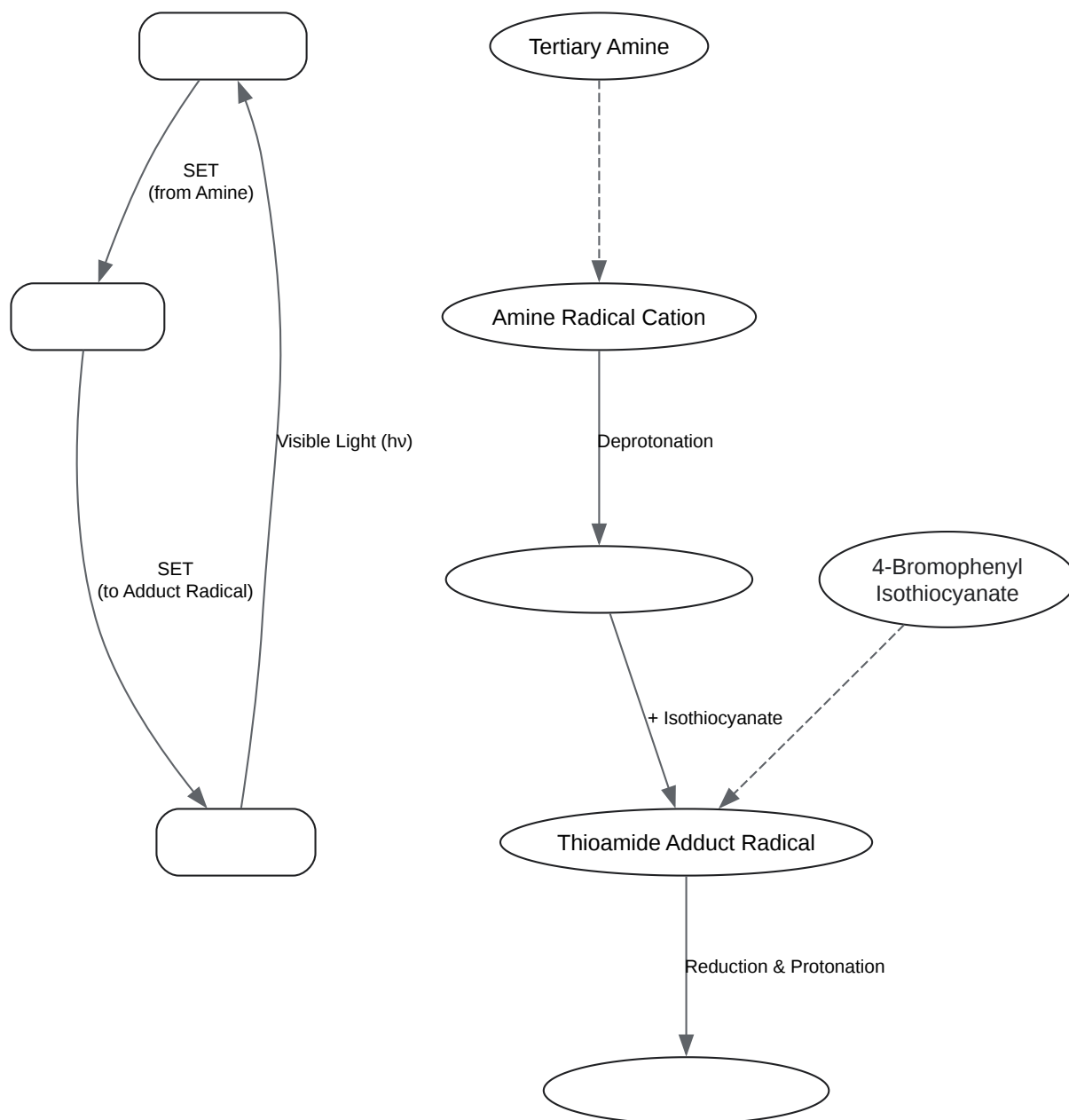
Representative Procedure for the Enantioselective Tandem Aldol-Cyclization:

- In a glass vial, dissolve the α -isothiocyanato imide (0.050 mmol, 1.0 equiv.) and the cinchona alkaloid-derived thiourea catalyst (0.005 mmol, 10 mol%) in diethyl ether (1.0 mL) with stirring.
- Add the activated carbonyl compound (e.g., isatin, 0.055 mmol, 1.1 equiv.) to the solution.
- The reaction mixture is stirred at room temperature for 3 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the spirobicyclic thiocarbamate.[5]

Visualizations





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